Benzo[d]isothiazol-5-ylmethanol
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Overview
Description
Benzo[d]isothiazol-5-ylmethanol is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The benzo[d]isothiazole scaffold is known for its presence in various biologically active compounds, making it a significant structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazoles typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method is the cyclization of ortho-isocyanoaryl thioethers with ethers under visible light-induced, metal-free, and oxidant-free conditions . Another approach involves the use of nitrogen-preloaded substrates for the isothiazole ring synthesis .
Industrial Production Methods: Industrial production methods for benzo[d]isothiazoles often employ green chemistry principles. For instance, the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization, is a widely used method . These methods are designed to be efficient, economical, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazol-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]isothiazol-5-ylmethanone, while reduction could produce benzo[d]isothiazol-5-ylmethane .
Scientific Research Applications
Benzo[d]isothiazol-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-5-ylmethanol involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives of benzo[d]isothiazole act as inhibitors of the sodium glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . Other derivatives may function as positive allosteric modulators for receptors like the metabotropic glutamate receptor 4 (mGlu4), influencing neurotransmission pathways .
Comparison with Similar Compounds
- Benzo[c]isothiazole
- Isothiazole
- Benzothiazole
Comparison: Benzo[d]isothiazol-5-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature distinguishes it from other isothiazoles and benzothiazoles, which may have different substitution patterns and functional groups . The unique structure of this compound contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,2-benzothiazol-5-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVGNUFOSMCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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